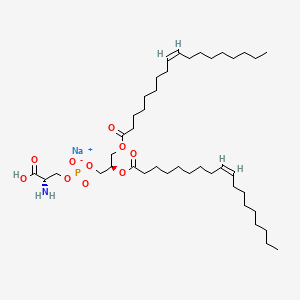

Sodium 1,2-dioleoyl-sn-glycero-3-phospho-L-serine

説明

Sodium 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS-Na) is an anionic phospholipid characterized by two unsaturated oleoyl (18:1) chains esterified to a glycerol backbone and a phospho-L-serine head group. The sodium counterion enhances its solubility in aqueous systems, making it ideal for reconstituting lipid bilayers, liposomes, and membrane-protein interaction studies. DOPS-Na is widely used to mimic the anionic properties of biological membranes, particularly in coagulation assays , membrane fusion experiments , and studies involving protein recruitment to negatively charged lipid surfaces . Its stability to oxidation compared to naturally occurring brain phosphatidylserine (PS) further bolsters its utility in experimental settings .

特性

CAS番号 |

6811-55-8 |

|---|---|

分子式 |

C42H78NO10P |

分子量 |

788.0 g/mol |

IUPAC名 |

(2S)-2-amino-3-[[(2S)-2,3-di(octadec-9-enoyloxy)propoxy]-hydroxyphosphoryl]oxypropanoic acid |

InChI |

InChI=1S/C42H78NO10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(44)50-35-38(36-51-54(48,49)52-37-39(43)42(46)47)53-41(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,38-39H,3-16,21-37,43H2,1-2H3,(H,46,47)(H,48,49)/t38-,39-/m0/s1 |

InChIキー |

WTBFLCSPLLEDEM-YDAXCOIMSA-N |

異性体SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OC[C@@H](COP(=O)(O)OC[C@@H](C(=O)O)N)OC(=O)CCCCCCCC=CCCCCCCCC |

正規SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCC=CCCCCCCCC |

製品の起源 |

United States |

準備方法

Transphosphatidylation in Homogeneous Media

The enzymatic method leverages phospholipase D (PLD) to catalyze the transphosphatidylation of phosphatidylcholine (PC) with L-serine. A patent (CN102676600A) details a homogeneous system using green solvents like ionic liquids or deep eutectic solvents, achieving yields of 80–98%. Key steps include:

-

Substrate Preparation : Dissolving PC (e.g., soybean lecithin) and L-serine in a 1:5 molar ratio.

-

Reaction Conditions : PLD (derived from Streptomyces spp.) is added at 30–65°C for 2–48 hours.

-

Product Isolation : DOPS-Na is purified via solvent extraction and crystallization.

Optimization Factors :

Advantages and Limitations

This method avoids toxic reagents and produces minimal byproducts (e.g., phosphatidic acid <2%). However, scalability is limited by enzyme cost and batch variability.

Chemical Synthesis via H-Phosphonate Intermediates

Stereospecific Route from L-Serine

A stereochemically controlled synthesis (PMC5949724) employs H-phosphonate chemistry to preserve the sn-glycero-3-phospho-L-serine backbone. The protocol involves:

Intermediate Preparation

Coupling and Deprotection

-

H-Phosphonate Activation : Pivaloyl chloride activates the H-phosphonate for nucleophilic attack by the serine headgroup.

-

Global Deprotection : TFA removes Boc and tert-butyl groups, yielding DOPS-Na after sodium exchange chromatography.

Yield and Purity :

Comparative Analysis with Alternative Routes

Alternative chemical methods, such as the phosphoramidite approach, suffer from lower yields (40–50%) due to side reactions during phosphite oxidation. The H-phosphonate route’s stability under acidic conditions makes it preferable for large-scale production.

Industrial-Scale Production and Process Optimization

Batch vs. Continuous Flow Systems

Recent advances utilize microreactors for continuous PLD-catalyzed synthesis:

Solvent-Free Synthesis

Supercritical CO₂ eliminates organic solvents, reducing downstream purification steps:

Analytical Characterization and Quality Control

Purity Assessment

| Method | Target Specification | Typical Result |

|---|---|---|

| HPLC-ELSD | ≥95% | 97.2% |

| 31P NMR | Single peak | 99% purity |

| TLC (Rf) | 0.45 (CHCl₃:MeOH:H₂O) | 0.44 |

Impurity Profiling

-

Phosphatidic Acid : <1% (enzymatic method) vs. <0.5% (chemical synthesis).

-

Lysolipids : Undetectable in chemical routes due to anhydrous conditions.

Comparative Evaluation of Preparation Methods

| Parameter | Enzymatic Synthesis | Chemical Synthesis |

|---|---|---|

| Yield | 80–98% | 62–75% |

| Stereopurity | 90–95% | >95% |

| Scalability | Moderate | High |

| Cost (USD/g) | 120–150 | 200–300 |

| Environmental Impact | Low (aqueous) | Moderate (solvents) |

化学反応の分析

Types of Reactions

Sodium 1,2-dioleoyl-sn-glycero-3-phospho-L-serine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized phospholipids.

Reduction: Reduction reactions can modify the fatty acid chains, altering the compound’s properties.

Substitution: The phospho-L-serine head group can undergo substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, pH, and solvent used .

Major Products Formed

The major products formed from these reactions include oxidized phospholipids, reduced derivatives with modified fatty acid chains, and substituted phospholipids with different head groups. These products have distinct properties and applications in research .

科学的研究の応用

Biophysical Research

DOPS is integral to the study of lipid membranes and their dynamics. Its applications include:

- Lipid Bilayer Studies : DOPS is used to create artificial lipid bilayers that mimic natural cell membranes. This allows researchers to investigate membrane fluidity, phase behavior, and the effects of lipid composition on membrane properties .

- Supported Lipid Bilayers : The compound facilitates the formation of supported lipid bilayers for studying interactions between membrane proteins and lipid environments. This is crucial for understanding protein localization and function within membranes .

- Curvature Effects : DOPS-containing vesicles are utilized to explore how membrane curvature influences structure and function, providing insights into cellular processes such as endocytosis and exocytosis .

Nanotechnology

In nanotechnology, DOPS plays a pivotal role in developing lipid-based nanoparticles for targeted drug delivery systems:

- Nanovesicles Formation : DOPS is combined with other lipids to form nanovesicles that can encapsulate therapeutic agents. These vesicles have shown promise in delivering drugs specifically to cancer cells, enhancing treatment efficacy while minimizing side effects .

- Lipid-Based Drug Carriers : The compound's ability to integrate into biological membranes makes it an effective component in non-viral gene delivery systems. It enhances the stability and uptake of nucleic acids into cells .

Biomedical Research

DOPS has diverse applications in biomedical research, particularly in understanding cell signaling and apoptosis:

- Cell Signaling Pathways : The phosphatidylserine head group in DOPS is known to play a role in cell signaling processes. It influences the activity of various kinases and phosphatases, which are critical for regulating cellular functions .

- Apoptosis Studies : DOPS is involved in apoptosis research as it can mimic the properties of natural phosphatidylserine found on apoptotic cells. This property aids in studying the mechanisms of programmed cell death and its implications in cancer therapy .

Coagulation Studies

DOPS is utilized in studies related to blood coagulation:

- Mimicking Platelet Membranes : By combining DOPS with other lipids like DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine) and DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine), researchers can create lipid mixtures that simulate platelet membranes. These models are essential for investigating coagulation processes and developing new anticoagulant therapies .

Case Studies

Several studies exemplify the applications of DOPS:

作用機序

The mechanism of action of sodium 1,2-dioleoyl-sn-glycero-3-phospho-L-serine involves its integration into lipid bilayers, where it influences membrane properties and dynamics. The compound interacts with membrane proteins and other lipids, affecting their function and distribution. It serves as a vector for DNA delivery by forming stable complexes with DNA, facilitating its entry into cells .

類似化合物との比較

Comparison with Structurally Similar Phospholipids

1,2-Dioleoyl-sn-glycero-3-phosphocholine (DOPC)

- Structural Differences : DOPC shares the same oleoyl chains as DOPS-Na but has a zwitterionic phosphocholine head group.

- Charge and Interactions : At physiological pH, DOPC is electrically neutral, whereas DOPS-Na carries a net negative charge. This anionic property enables DOPS-Na to interact with cationic residues in proteins, such as lysine and arginine, stabilizing membrane-associated complexes (e.g., dynamin recruitment ).

- Applications : DOPC serves as a neutral matrix in lipid bilayers, while DOPS-Na is used to introduce negative surface charge, critical for mimicking platelet membranes or studying electrostatic interactions with cationic peptides .

1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

- Head Group and Phase Behavior: DOPE’s smaller phosphoethanolamine head group promotes hexagonal (HII) phase formation under physiological conditions, with a lamellar-to-hexagonal phase transition temperature of ~3.3°C . In contrast, DOPS-Na stabilizes lamellar structures due to its bulkier, charged head group.

- Functional Roles : DOPE is employed in fusogenic liposomes for drug delivery, whereas DOPS-Na’s anionic nature facilitates interactions with signaling proteins (e.g., α-synuclein ) or coagulation factors .

1,2-Dimyristoyl-sn-glycero-3-phospho-L-serine (DMPS)

- Fatty Acid Chains : DMPS contains saturated myristoyl (14:0) chains, leading to higher phase transition temperatures and reduced membrane fluidity compared to DOPS-Na’s unsaturated oleoyl chains.

- Charge and Applications : Both lipids are anionic, but DMPS is less commonly used in dynamic membrane processes due to its rigid, saturated structure. DOPS-Na’s fluidity makes it preferable for studies requiring membrane flexibility .

1,2-Dioleoyl-sn-glycero-3-phospho-(1′-rac-glycerol) (DOPG)

- Head Group Specificity : DOPG has a phosphoglycerol head group, conferring a similar negative charge to DOPS-Na but with distinct hydrogen-bonding capabilities.

- Biological Relevance : Both lipids are used to study interactions with cationic proteins (e.g., α-synuclein ), but DOPS-Na’s phospho-L-serine head group may better replicate specific biological contexts, such as apoptotic cell signaling or platelet activation .

Comparative Data Table

Research Findings and Practical Considerations

- Protein-Membrane Interactions : DOPS-Na’s negative charge recruits cationic residues in proteins like dynamin, stabilizing membrane curvature during fission . In contrast, DOPC lacks this capability, and DOPE’s phase behavior may disrupt lamellar structures .

- Lipid Oxidation Stability : DOPS-Na is more oxidation-resistant than brain-derived PS, making it suitable for long-term experiments .

- Biological Mimicry : DOPS-Na is often combined with DOPC and cholesterol to replicate platelet membranes, leveraging its anionic surface for coagulation factor binding .

生物活性

Sodium 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS) is a phospholipid that plays a significant role in various biological processes, particularly in cell membrane dynamics and cellular signaling. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, effects on cellular processes, and relevant research findings.

Chemical Structure and Properties

DOPS is a phosphatidylserine derivative where oleic acid is esterified at both the sn-1 and sn-2 positions. Its chemical formula is C₃₁H₅₃N₁O₈P, and it is commonly used in studies involving lipid bilayers due to its ability to mimic natural brain phosphatidylserine.

Target Interaction:

DOPS primarily targets cell membranes, integrating into lipid bilayers and influencing their structure and dynamics. This integration affects membrane curvature and lipid distribution between leaflets, which are crucial for various cellular functions.

Biochemical Pathways:

The incorporation of DOPS into cell membranes can modulate several biochemical pathways:

- Cell Signaling: DOPS influences signaling pathways by interacting with proteins such as protein kinase C (PKC), which plays a role in cell proliferation and survival.

- Calcium Ion Binding: DOPS can form complexes with calcium ions, essential for activating enzymes involved in blood coagulation.

Biological Effects

Cellular Processes:

DOPS has been shown to affect various cellular processes:

- Membrane Dynamics: It alters the physical properties of membranes, impacting processes like endocytosis and exocytosis.

- Neurotransmission: In animal models, low doses of DOPS have been linked to enhanced cognitive function and memory through modulation of neurotransmitter release.

- Anticancer Activity: Nanovesicles composed of DOPS combined with lysosomal proteins have demonstrated cytotoxic effects against cancer cells (e.g., SK-MEL-28) in vitro and reduced tumor volumes in xenograft models.

Case Studies

-

Cytotoxicity in Cancer Models:

- A study demonstrated that DOPS-containing nanovesicles exhibited significant cytotoxicity towards melanoma cells. The treatment not only inhibited cell proliferation but also induced apoptosis through membrane disruption mechanisms.

-

Lipid Bilayer Studies:

- Research utilizing supported lipid bilayers composed of DOPS revealed insights into lipid redistribution and membrane curvature effects. These studies are critical for understanding how membrane properties influence cellular interactions.

-

Cognitive Enhancement:

- In rodent models, administration of DOPS was associated with improved learning and memory tasks, attributed to its role in enhancing synaptic plasticity through neurotransmitter modulation.

Dosage Effects

The biological activity of DOPS varies significantly with dosage:

Q & A

Basic Research Questions

Q. How to prepare DOPS-containing liposomes for membrane studies?

- Methodology :

Lipid Dissolution : Dissolve DOPS in chloroform (or chloroform:methanol mixtures) with other lipids (e.g., DOPC, DOPE) at desired molar ratios (e.g., 2:1 DOPC:DOPS for negatively charged vesicles) .

Film Formation : Dry under nitrogen gas to form a thin lipid film, followed by vacuum desiccation to remove residual solvent .

Hydration : Rehydrate the film with aqueous buffer (e.g., Tris-HCl, pH 7.4) above the lipid transition temperature. Vortex to form multilamellar vesicles (MLVs) .

Size Reduction : Use bath sonication (e.g., Elmasonic S10H) or extrusion through polycarbonate membranes (e.g., 0.1 μm pores) to generate unilamellar vesicles (LUVs) .

- Key Considerations : Ensure lipid purity (>95%) and verify homogeneity via dynamic light scattering (DLS) .

Q. What is the role of DOPS in model lipid bilayers?

- Functional Role :

- Membrane Charge : DOPS introduces negative surface charge, critical for studying electrostatic interactions with cationic proteins (e.g., annexins) or nanoparticles .

- Biological Mimicry : DOPS substitutes naturally occurring phosphatidylserine (PS) in membranes, enabling studies of apoptosis (via PS externalization) or platelet membrane dynamics .

- Phase Behavior : Its unsaturated oleoyl chains (18:1) promote membrane fluidity compared to saturated analogs (e.g., DSPS-Na) .

Q. How to verify the incorporation efficiency of DOPS in lipid mixtures?

- Analytical Methods :

Thin-Layer Chromatography (TLC) : Separate lipids on silica plates using chloroform:methanol:water (65:25:4) solvent system. Stain with phosphomolybdic acid to quantify DOPS spots .

Mass Spectrometry (MS) : Confirm molecular weight (810.03 g/mol for DOPS-Na) and lipid ratios via ESI-MS .

31P-NMR : Assess phospholipid headgroup orientation and purity .

Advanced Research Questions

Q. How to optimize DOPS concentration for studying membrane curvature sensitivity?

- Experimental Design :

- Membrane Curvature Assays : Incorporate DOPS into lipid mixtures with curvature-inducing proteins (e.g., septins, BAR domains). Vary DOPS content (5–20 mol%) to modulate surface charge and monitor curvature-driven membrane remodeling via fluorescence microscopy (e.g., using Atto 647-labeled lipids) .

- Data Interpretation : Higher DOPS concentrations increase negative charge density, enhancing protein binding but may reduce bilayer flexibility. Balance with neutral lipids (e.g., DOPC) to maintain membrane integrity .

Q. How to address discrepancies in lipid phase behavior between DOPS and other phosphatidylserine derivatives?

- Comparative Analysis :

- Acyl Chain Effects : Compare DOPS (18:1) with analogs like DLPS (12:0, ) or DSPS-Na (18:0, ). Use differential scanning calorimetry (DSC) to study phase transition temperatures (Tm). DOPS’s unsaturated chains result in lower Tm (~−20°C) versus DSPS-Na (Tm >50°C) .

- Headgroup Interactions : Assess calcium-binding affinity of PS headgroups via isothermal titration calorimetry (ITC). DOPS shows higher Ca²⁺ sensitivity than saturated derivatives, impacting membrane fusion studies .

Q. What methods are recommended for assessing DOPS stability under different experimental conditions?

- Stability Protocols :

Oxidative Stability : Monitor lipid peroxidation using thiobarbituric acid reactive substances (TBARS) assay. Store DOPS at −20°C under argon to limit oxidation .

Hydrolytic Stability : Incubate DOPS liposomes at varying pH (4–9) and analyze degradation via HPLC. PS headgroups are prone to hydrolysis in acidic conditions .

Long-Term Storage : Lyophilize DOPS with cryoprotectants (e.g., sucrose) for prolonged stability. Avoid repeated freeze-thaw cycles .

Data Contradiction Analysis

- Purity Variability : Commercial DOPS purity ranges from ~95% (Sigma-Aldrich) to >98% (Santa Cruz Biotechnology). This can affect liposome zeta potential and protein-binding assays. Always request certificates of analysis (CoA) and validate via TLC/MS .

- Storage Conditions : Conflicting reports on storage temperature (room temperature vs. −20°C) arise from differences in formulation (powder vs. chloroform solution). Powdered DOPS requires −20°C, while chloroform stocks are stable at 4°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。